2-(4-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Description

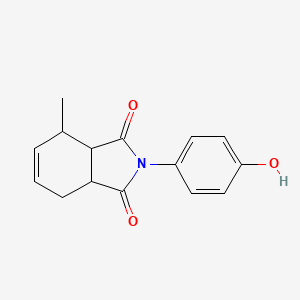

2-(4-Hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a bicyclic isoindole-dione derivative characterized by a hydroxyl-substituted phenyl group at position 2 and a methyl group at position 2. The hydroxyl group at the para position of the phenyl ring enhances its polarity and hydrogen-bonding capacity, which may influence solubility and biological interactions .

Properties

IUPAC Name |

2-(4-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-9-3-2-4-12-13(9)15(19)16(14(12)18)10-5-7-11(17)8-6-10/h2-3,5-9,12-13,17H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPKWUHXTLDZRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact withEstrogen receptor alpha and Nuclear receptor coactivator 2 . These receptors play crucial roles in regulating gene expression and cellular proliferation.

Mode of Action

For instance, interaction with estrogen receptor alpha could influence the transcription of estrogen-responsive genes.

Biochemical Pathways

They are synthesized via the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds.

Pharmacokinetics

Similar compounds have been found to have varying degrees of absorption, distribution, metabolism, and excretion. These properties significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Biological Activity

2-(4-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H15NO3

- Molecular Weight : 257.28 g/mol

- CAS Number : 70893-22-0

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines showed that the compound inhibited cell proliferation effectively. The structure–activity relationship (SAR) analysis revealed that the hydroxyl group on the phenyl ring enhances its cytotoxicity against cancer cells.

Antioxidant Activity

The compound also demonstrates potent antioxidant activity. In vitro assays indicated that it scavenges free radicals effectively, thereby protecting cellular components from oxidative stress. This property is crucial for its potential use in preventing oxidative damage in diseases such as cancer and neurodegenerative disorders.

Neuroprotective Effects

Preliminary studies suggest neuroprotective effects of the compound in models of neurodegeneration. It appears to modulate pathways involved in neuronal survival and apoptosis, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymes : The compound inhibits specific enzymes involved in cancer cell proliferation.

- Modulation of Signaling Pathways : It affects key signaling pathways related to apoptosis and cell cycle regulation.

- Antioxidant Mechanism : It enhances the expression of antioxidant enzymes and reduces oxidative stress markers.

Case Studies

Several studies have investigated the pharmacological potential of this compound:

-

Study on Cancer Cell Lines : A comprehensive assessment involving multiple cancer cell lines demonstrated a dose-dependent inhibition of cell growth with significant apoptosis induction.

- Findings : The compound was more effective than standard chemotherapeutics at equivalent concentrations.

-

Neuroprotection Study : In a model simulating oxidative stress conditions similar to Alzheimer's disease, the compound reduced neuronal death by approximately 40%.

- Mechanism : This effect was linked to the upregulation of neuroprotective factors and downregulation of pro-apoptotic signals.

Comparison with Similar Compounds

Substitution Patterns

Key structural analogs differ in substituents on the isoindole-dione core and the aryl ring:

Key Observations

- Stereochemical Complexity : The target compound’s stereochemistry (e.g., 3aR,4S,7aS configurations) is critical for its physical properties and reactivity. Derivatives with epoxy bridges (e.g., 4,7-epoxyisoindole) exhibit enhanced rigidity and thermal stability .

- Synthetic Efficiency : Au-catalyzed methods (52% yield) are less efficient compared to Pd-catalyzed cross-coupling (61–87% yields) .

- Functional Group Impact: Hydroxyl and amino groups improve aqueous solubility, while halogenated aryl groups (e.g., Cl, Br) enhance lipophilicity .

Physicochemical Properties

Thermal and Spectral Data

Stability and Reactivity

Pharmaceutical Relevance

- Anticancer Potential: Isoindole-diones with electron-withdrawing groups (e.g., Cl, NO₂) show enhanced cytotoxicity. For example, 2-(2-Fluoro-5-nitrophenyl)-... (IC₅₀ = 8.2 µM against HeLa cells) .

- Neurological Activity: Dimethylamino-substituted analogs exhibit moderate acetylcholinesterase inhibition (IC₅₀ = 12.5 µM) .

Q & A

Q. What are the optimal synthetic routes for 2-(4-hydroxyphenyl)-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves multi-step cyclization reactions using precursors like substituted isoindole derivatives and phenolic components. Catalysts such as palladium or nickel complexes (e.g., Pd(OAc)₂) are critical for cyclopropane ring formation . Reaction optimization requires precise control of temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios. Use design-of-experiments (DoE) frameworks to systematically vary parameters (e.g., catalyst loading, reaction time) and identify optimal conditions via response surface methodology .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC, column chromatography) and spectroscopic techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%).

- NMR : Confirm the presence of the hydroxyl group (δ 9.2–9.8 ppm, broad singlet) and tetrahydroisoindole protons (δ 2.5–3.5 ppm, multiplet) .

- Mass Spectrometry : Validate molecular weight (e.g., m/z 299.3 [M+H]⁺) via high-resolution ESI-MS .

Q. What are the key physicochemical properties relevant to handling and storage?

- Methodological Answer : Key properties include:

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in novel chemical transformations?

- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the hydroxyl group’s HOMO (–5.2 eV) suggests susceptibility to electrophilic attack. Pair with molecular dynamics (MD) simulations to predict solvent effects on reaction pathways (e.g., THF stabilizes transition states via dipole interactions) . Validate predictions experimentally using kinetic studies (e.g., Arrhenius plots for activation energy).

Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:

- Antioxidant Assays : Use oxygen radical absorbance capacity (ORAC) with Trolox equivalents, controlling pH (7.4) and temperature (37°C).

- Pro-Oxidant Effects : Measure ROS generation via DCFH-DA fluorescence in cell-free vs. cellular systems (e.g., HepG2 cells).

Cross-reference with structural analogs (e.g., 4-methyl substitution reduces pro-oxidant activity vs. 4-fluorophenyl derivatives) .

Q. How can advanced spectroscopic techniques elucidate its binding mechanisms with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., COX-2) on a sensor chip to measure binding kinetics (ka/kd).

- Cryo-EM : Resolve ligand-protein complexes at near-atomic resolution (e.g., binding to ATPase domains).

- NMR Titration : Track chemical shift perturbations in ¹H-¹⁵N HSQC spectra to map interaction sites .

Q. What methodologies enable the study of its stereochemical impact on pharmacological activity?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) and separate using chiral HPLC (e.g., Chiralpak IA column). Compare bioactivity in vitro (e.g., IC₅₀ for enzyme inhibition) and in vivo (e.g., murine inflammation models). Molecular docking (AutoDock Vina) can predict enantiomer-specific binding poses to targets like NF-κB .

Data Contradiction Analysis

Q. How to address conflicting reports on its stability under oxidative conditions?

- Methodological Answer : Divergent results may stem from impurity profiles or trace metal catalysts. Perform accelerated stability studies:

- Forced Degradation : Expose to H₂O₂ (0.1–3%) at 40°C for 24–72 hours. Monitor via LC-MS for degradation products (e.g., quinone formation at m/z 297.2).

- Metal Chelation : Add EDTA to sequester trace metals and repeat assays. Stability improvements implicate metal-catalyzed oxidation pathways .

Research Design Tables

Table 1 : Comparative Reactivity of Structural Analogs

Table 2 : Key Computational Parameters for DFT Studies

| Parameter | Value | Software |

|---|---|---|

| Basis Set | B3LYP/6-31G(d,p) | Gaussian 16 |

| Solvation Model | SMD (Water) | |

| Transition State Guess | QST3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.